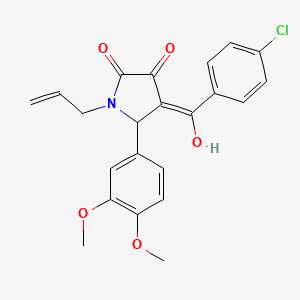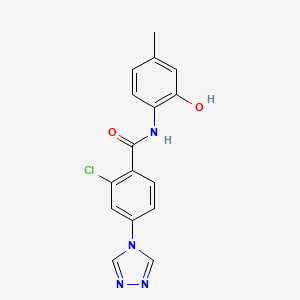![molecular formula C27H20N2O2 B5486844 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486844.png)
3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone, also known as MNQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNQ belongs to the class of quinazolinones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the activity of proteins such as AKT and ERK, which are involved in cell proliferation and survival. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has also been found to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuronal cells, 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has also been found to have anti-inflammatory and antioxidant effects in various cell types.
Advantages and Limitations for Lab Experiments
3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has also been shown to have low toxicity in various cell types, making it a suitable candidate for in vitro and in vivo studies. However, 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has some limitations, including its poor solubility in water, which can affect its bioavailability. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone also has limited stability in the presence of light and air, which can affect its activity.
Future Directions
There are several future directions for the study of 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone. One of the potential applications of 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone is in the development of novel cancer therapies. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been shown to have potent anti-cancer activity, and further studies are needed to determine its efficacy in vivo. Another future direction is the study of the neuroprotective effects of 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone in various neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has also been used as a building block for the synthesis of novel materials, and further studies are needed to explore its potential applications in material science.
Conclusion:
In conclusion, 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone can be synthesized using a simple and efficient method and has been shown to have potent anti-cancer and neuroprotective activity. 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its stability and low toxicity, but also has limitations, including its poor solubility and limited stability. There are several future directions for the study of 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone, including the development of novel cancer therapies and the study of its neuroprotective effects.
Synthesis Methods
3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone can be synthesized using a simple and efficient method. One of the commonly used methods involves the reaction of 2-naphthylacetonitrile with 3-methoxyaniline in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with 2-bromo-1-phenylethylene and sodium hydride to obtain 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone. The purity of the compound can be achieved through recrystallization.
Scientific Research Applications
3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and material science. In cancer research, 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In material science, 3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[(E)-2-naphthalen-1-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c1-31-22-12-7-11-21(18-22)29-26(28-25-15-5-4-14-24(25)27(29)30)17-16-20-10-6-9-19-8-2-3-13-23(19)20/h2-18H,1H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBRMVIMQUIOJV-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5486761.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylbenzamide](/img/structure/B5486765.png)
![{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid](/img/structure/B5486776.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5486796.png)

![5-methyl-7-[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5486806.png)

![5-(4-morpholinyl)-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5486816.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-({[1-(hydroxymethyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5486832.png)
![1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5486850.png)

![N-(3-ethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486860.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(2-methoxyphenyl)pyridazin-3-amine](/img/structure/B5486863.png)